Cas no 871333-03-8 (N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide)
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid
- 3-Diethylsulfamoyl-4-methoxybenzeneboronic acid
- [3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid
- Boronic acid,B-[3-[(diethylamino)sulfonyl]-5-methoxyphenyl]-
- N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide
- 4-METHOXY-3-(N,N-DIETHYLSULFAMOYL)PHENYLBORONIC ACID
- 4-METHOXY-3-(N,N-DIETHYLSULPHONYL)BENZENEBORONIC ACID
- 3-(Diethylsulphamoyl)-4-methoxybenzeneboronic acid 95%
- N,N-Diethyl 5-borono-2-methoxybenzenesulphonamide
- 3-(Diethylsulphamoyl)-4-methoxybenzeneboronic acid
- 3-(N,N-Diethylsulphamoyl)-4-methoxybenzeneboronic acid 95%
- 3-DiethylsulfaMoyl-4-Methoxybenzeneboronic acid, 95%
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- MDL: MFCD08056367
- Inchi: 1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-7-9(12(14)15)6-10(8-11)18-3/h6-8,14-15H,4-5H2,1-3H3
- InChI Key: MTQBMEARIURRGL-UHFFFAOYSA-N
- SMILES: B(C1=CC(OC)=CC(S(N(CC)CC)(=O)=O)=C1)(O)O
Computed Properties
- Exact Mass: 287.10000
- Monoisotopic Mass: 287.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.4A^2
Experimental Properties
- Density: 1.3
- Melting Point: 110-112
- Boiling Point: 487.3°C at 760 mmHg
- Flash Point: 248.5°C
- Refractive Index: 1.555
- PSA: 95.45000
- LogP: 0.48630
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide Security Information
- Hazard Statement: Irritant/Keep Cold
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Hazardous Material Identification:
- Storage Condition:Keep Cold
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 091651-250mg |
(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid, 95+% |
871333-03-8 | 95+% | 250mg |
$171.00 | 2023-09-10 | |
| Matrix Scientific | 091651-500mg |
(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid, 95+% |
871333-03-8 | 95+% | 500mg |
$263.00 | 2023-09-10 | |
| Fluorochem | 212867-1g |
3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid |
871333-03-8 | 95% | 1g |
£210.00 | 2022-03-01 | |
| Fluorochem | 212867-5g |
3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid |
871333-03-8 | 95% | 5g |
£840.00 | 2022-03-01 | |
| TRC | D442063-100mg |
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide |
871333-03-8 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | D442063-250mg |
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide |
871333-03-8 | 250mg |
$219.00 | 2023-05-18 | ||
| TRC | D442063-500mg |
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide |
871333-03-8 | 500mg |
$333.00 | 2023-05-18 | ||
| TRC | D442063-1g |
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide |
871333-03-8 | 1g |
$471.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N187386-1g |
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide |
871333-03-8 | 95% | 1g |
¥721.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N187386-5g |
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide |
871333-03-8 | 95% | 5g |
¥2884.90 | 2023-09-01 |
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide Suppliers
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide and Its Significance in Modern Chemical Biology
N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide (CAS no. 871333-03-8) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its boronic acid moiety and sulfonamide group, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a methoxy-substituted benzene ring connected to a sulfonamide moiety and a boronic acid functional group, makes it a valuable tool for researchers exploring novel therapeutic agents and biochemical pathways.
The< strong> boronic acid component of this compound is particularly noteworthy, as boronic acids are well-known for their ability to form stable complexes with diols and other polyhydroxy compounds. This property has been leveraged in various applications, including the development of protease inhibitors and the design of bioconjugates for targeted drug delivery. The< strong> sulfonamide group, on the other hand, is a common pharmacophore in medicinal chemistry, known for its role in enhancing binding affinity and metabolic stability of drug molecules. The combination of these functional groups in< strong> N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide makes it an attractive candidate for further exploration in drug discovery.
In recent years, there has been a surge in research focused on the development of boronic acid-containing compounds for therapeutic purposes. These compounds have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. The< strong> methoxy-substituted benzene ring in< strong> N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide contributes to its stability and reactivity, making it an ideal scaffold for chemical modifications. Researchers have utilized this compound to synthesize novel analogs with enhanced pharmacological properties.
One of the most exciting applications of< strong> N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide is in the field of carbohydrate chemistry. Boronic acids are known to react with carbohydrates via glycosylation reactions, forming stable β-glycosides. This reaction has been harnessed to develop novel carbohydrate-based drugs and diagnostic agents. The< strong> sulfonamide group further enhances the reactivity and selectivity of these glycosylation reactions, making< strong> N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide a valuable tool for carbohydrate chemists.
The compound has also found utility in the synthesis of protease inhibitors, which are crucial for treating various enzymatic disorders. Proteases are enzymes that play a key role in many biological processes, including digestion and blood clotting. Inhibiting these enzymes can help regulate these processes and treat diseases such as cancer and inflammation. The< strong> boronic acid moiety in< strong> N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide allows it to form stable covalent bonds with protease active sites, effectively inhibiting their activity. This property has been exploited to develop novel protease inhibitors with high selectivity and potency.
In addition to its applications in drug discovery, N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide has been used as a building block for the synthesis of complex organic molecules. Its versatile structure allows for modifications at multiple sites, enabling researchers to tailor its properties for specific applications. For instance, researchers have used this compound to synthesize novel ligands for metal ions, which have potential applications in catalysis and material science.
The< strong> methoxy-substituted benzene ring in< strong>N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide also contributes to its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications. Compounds with good solubility tend to exhibit better pharmacokinetic profiles, which can enhance their therapeutic efficacy. Researchers have leveraged this property to develop formulations that improve the delivery and absorption of active pharmaceutical ingredients.
In conclusion, N,N-Diethyl 5-borono-2-methoxybenzenesulfonamide (CAS no. 871333-03-8) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features make it a valuable tool for synthesizing biologically active molecules, including protease inhibitors and carbohydrate-based drugs. The ongoing research into this compound continues to uncover new applications and therapeutic possibilities, underscoring its importance in modern chemical biology.
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